![molecular formula C8H13N2OP B13514380 [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C8H13N2OP. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential biological activity, making it a subject of interest in biological research. It is studied for its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes. Its unique properties make it valuable for applications in material science and industrial chemistry .
Mécanisme D'action
The mechanism of action of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The dimethylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(Aminomethyl)pyridin-2-yl]dimethylphosphine oxide
- [6-(Dimethylphosphoryl)pyridin-2-yl]methanamine
Uniqueness
Compared to similar compounds, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine has a unique position of the dimethylphosphoryl group on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This unique structure can lead to different biological activities and applications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H13N2OP |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
(6-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 |
Clé InChI |
HPPBXDHGLIWOAW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=NC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


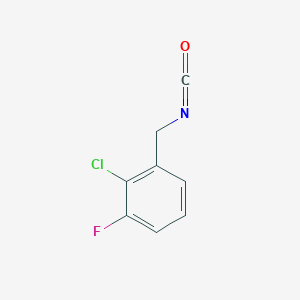
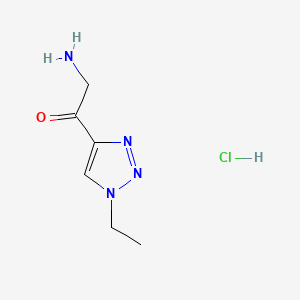


![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
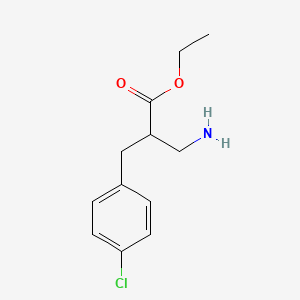
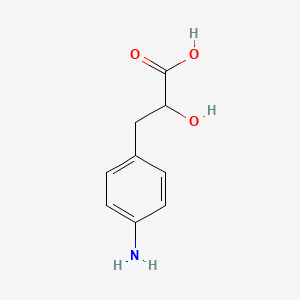
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)

![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
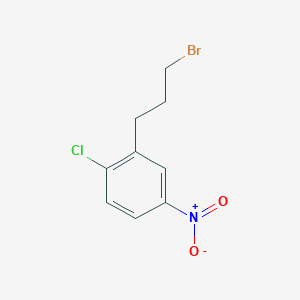
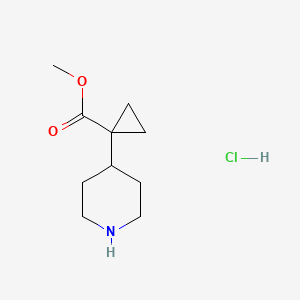
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
